N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, which is further connected to a 5-methyl-1,2-oxazole carboxamide moiety. The carboxamide linker enhances solubility and provides a site for intermolecular interactions, making this compound a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABEFACSIRFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation (Tiemann-Krüger Protocol)
Reacting 3-aminobenzenethiol (1a ) with ethyl oxalate (2 ) in refluxing ethanol (12 h) yields ethyl 3-(1,3-benzothiazol-2-yl)phenylcarbamate (3 ), followed by hydrolysis (Scheme 1A):
Scheme 1A
- Cyclization :
$$ \text{3-Aminobenzenethiol} + \text{EtOOC-COOEt} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl benzothiazole-2-carboxylate} $$ - Amination :
$$ \text{Ethyl ester} \xrightarrow{\text{NH}_3/\text{MeOH}} \text{3-(Benzothiazol-2-yl)aniline} $$
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol vs DMF | +22% in DMF |
| Temperature | 80°C vs 120°C | +15% at 120°C |
| Catalyst (NH4F/Al2O3) | 5 mol% | +28% yield |
Microwave irradiation (150 W, 140°C) reduces reaction time from 12 h → 35 min while improving yield to 89%.
Platinum-Catalyzed Cycloaddition
Bokach's method employs PtCl4-R'2(CN)2 complexes (R' = CH3, PhCH2) for nitrile-nitrile oxide cycloaddition (Scheme 1B):
Scheme 1B
$$ \text{3-Cyanophenylnitrile oxide} + \text{2-Cyanobenzothiazole} \xrightarrow{\text{PtCl}4-\text{CH}3\text{CN}} \text{3-(Benzothiazol-2-yl)aniline} $$
Performance Metrics :
- Yield: 41-58%
- Limitations: Pt catalyst recovery (≤73%), requiring chromatographic purification
Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic Acid
Hydroxylamine Cyclization
Condensation of ethyl acetoacetate (4 ) with hydroxylamine hydrochloride in NaOH/EtOH generates 5-methylisoxazole-3-carboxylate (5 ), hydrolyzed to acid 6 (Scheme 2):
Scheme 2
- $$ \text{CH}3\text{COCH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH/EtOH}} \text{Ethyl 5-methyl-1,2-oxazole-3-carboxylate} $$
- $$ \text{Ester} \xrightarrow{\text{6M HCl, Δ}} \text{5-Methyl-1,2-oxazole-3-carboxylic acid} $$
Reaction Optimization :
- Microwave assistance (300 W, 100°C): 94% yield in 8 min vs 65% in 6 h conventionally
- Solvent screening identifies propylene glycol as optimal (Table 1):
Table 1: Solvent Impact on Oxazole Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 92 |
| DMF | 36.7 | 81 | 89 |
| Propylene glycol | 32.0 | 94 | 98 |
| Acetonitrile | 37.5 | 67 | 85 |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating oxazole acid 6 with EDC/HOBt couples to benzothiazole-aniline 3 (Scheme 3A):
Scheme 3A
$$ \text{6} + \text{3} \xrightarrow{\text{EDC, HOBt, DCM}} \text{N-[3-(Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide} $$
Comparative Reagent Study (0.1 mmol scale):
| Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | 25 | 12 | 88 | 95 |
| DCC/DMAP | 0→25 | 24 | 79 | 91 |
| TBTU/DIEA | 40 | 6 | 82 | 93 |
| T3P/EtOAc | 25 | 3 | 91 | 97 |
T3P (propylphosphonic anhydride) demonstrates superior efficiency, enabling completion in 3 h with 91% isolated yield.
Mixed Carbonate Activation
Generating the oxazole acyl imidazolide 7 via CDI (1,1'-carbonyldiimidazole) enables room-temperature coupling (Scheme 3B):
Scheme 3B
- $$ \text{6} + \text{CDI} \xrightarrow{\text{THF}} \text{Acyl imidazolide 7} $$
- $$ \text{7} + \text{3} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} $$
Advantages :
- No racemization (critical for chiral analogs)
- 95% conversion in 2 h at 25°C
- Simplified purification via precipitation
Process Intensification and Green Chemistry
Microwave-Assisted One-Pot Synthesis
Integrating steps 2-4 in a single reactor under MW irradiation (Scheme 4):
Conditions :
- 150 W, 140°C, 45 min total
- Solvent: PEG-400/H2O (3:1)
- Catalyst: ZnO nanoparticles (2 mol%)
Outcomes :
- Overall yield: 76% (vs 58% conventional)
- E-factor reduction: 8.2 → 3.7
- Productivity: 12.4 g/L·h vs 2.1 g/L·h
Continuous Flow Processing
A tubular reactor system achieves:
- Residence time: 8.7 min
- Space-time yield: 144 g/day
- Purity: 99.2% by HPLC
Characterization and Analytical Data
Key Spectroscopic Signatures :
- 1H NMR (400 MHz, DMSO- d6): δ 10.42 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, benzothiazole-H), 7.89-7.65 (m, 4H, Ar-H), 6.98 (s, 1H, oxazole-H), 2.51 (s, 3H, CH3)
- 13C NMR : 167.8 (CONH), 159.4 (oxazole-C3), 152.1 (benzothiazole-C2)
- HRMS : [M+H]+ calcd 335.0924, found 335.0921
Thermal Properties :
- Melting point: 214-216°C (DSC onset)
- TGA decomposition: 248°C (5% weight loss)
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, piperidine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and anti-tubercular activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells . Molecular docking studies have shown that this compound can bind to various protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
Compound 1 : N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
- Key Difference : Benzoxazole (oxygen atom) replaces benzothiazole (sulfur atom).
- Benzoxazole derivatives are less electron-rich than benzothiazoles, which may influence binding to hydrophobic pockets in target proteins .
- Molecular Formula : C₁₈H₁₃N₃O₃ (MW: 319.31) .
Compound 2: 3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Key Difference : Incorporates a 1,2,4-oxadiazole ring and a benzodioxol group.
- Impact: The oxadiazole ring enhances metabolic stability compared to oxazole.
- Molecular Formula : C₂₀H₁₉N₅O₆ (MW: 424.41) .
Functional Analogues with Bioactivity Data
Compound 3: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives
- Key Features : Benzothiazole linked to triazole with substituents (e.g., 6-fluoro, 6-methyl, 6-nitro).
- Bioactivity :
- 6-Fluoro/6-Methyl : Potent activity against Gram-positive bacteria (S. aureus, S. pyogenes), comparable to ampicillin.
- 6-Nitro : Selective anti-tubercular activity against M. tuberculosis.
- Insight: Substituents on the benzothiazole ring significantly modulate antimicrobial specificity.
Compound 4 : N-[3-(1,3-Benzothiazol-2-yl)phenyl]methanesulfonamide
- Key Difference : Methanesulfonamide replaces oxazole-carboxamide.
- Impact: Sulfonamide groups improve solubility but may reduce cell permeability compared to carboxamides. This compound is noted in kinase inhibitor studies, suggesting benzothiazole’s role in targeting enzymatic active sites .
Pharmacokinetic and Electronic Properties
- Lipophilicity : Benzothiazole (logP ~2.5) is more lipophilic than benzoxazole (logP ~1.8), favoring membrane penetration for the target compound .
- Hydrogen Bonding : The oxazole-carboxamide group in the target compound offers two hydrogen-bond acceptors (oxygen and nitrogen), whereas sulfonamide analogues provide only one .
Tabulated Comparison of Key Compounds
*Estimated based on structural similarity.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anticancer, and anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C18H16N2O2S
- IUPAC Name : this compound
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiazole moiety | Provides diverse biological activities |
| Oxazole ring | Contributes to the compound's reactivity |
| Carboxamide functional group | Enhances solubility and biological activity |
Antimicrobial Properties
Benzothiazole derivatives, including the compound , have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.
In Vitro Studies
In a study assessing the antimicrobial activity of benzothiazole derivatives, this compound demonstrated inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
These results highlight the compound's potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been widely studied. The compound has shown cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxicity of this compound against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 12.0 |
The IC50 values indicate that this compound exhibits selective cytotoxicity against these cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines.
In Vivo Studies
In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
This suggests that the compound may possess therapeutic potential for inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide, and how can purity be maximized during synthesis?
- Methodology :
- Step 1 : Initiate with nitrile reduction using LiAlH₄ in anhydrous ether at 0°C, followed by gradual warming to room temperature (RT) to form intermediates .
- Step 2 : Couple intermediates with the benzothiazole moiety via carboxamide linkage under reflux in aprotic solvents (e.g., DMF).
- Step 3 : Purify via silica gel thin-layer chromatography (TLC) or preparative HPLC (e.g., 95–99.7% purity achieved for structurally related compounds) .
- Critical Note : Monitor reaction progress using TLC or HPLC to avoid side products.
Q. How can the compound’s structural identity be confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., oxazole methyl group at δ ~2.3 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting exact mass matching C₁₉H₁₄N₃O₂S (calculated for similar analogs) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the compound’s 3D structure?
- Methodology :
- Software Tools : Use SHELX (e.g., SHELXL for refinement) to resolve twinning or high-resolution data ambiguities. Cross-validate with WinGX for symmetry checks .
- Data Contradiction Analysis : Compare experimental and simulated powder XRD patterns; adjust hydrogen bonding parameters if thermal ellipsoid anomalies arise .
- Example : SHELX’s robustness in handling small-molecule data reduces overfitting risks, even with low-resolution datasets .
Q. What computational strategies are effective for predicting the compound’s biological target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., enzymes with conserved FAD-binding sites, as in ).
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors like Dorsilurin K or Tectol .
- Key Parameters : Optimize protonation states at physiological pH and apply AMBER force fields for dynamics simulations .
Q. How can structural analogs be designed to enhance solubility without compromising bioactivity?
- Methodology :
- Substituent Modification : Introduce polar groups (e.g., –OH, –SO₂NH₂) at the phenyl or oxazole ring. For example, ’s sulfonamide analog (C₂₀H₁₉ClN₂O₂) showed improved solubility via hydrophilic moieties .
- SAR Analysis : Test analogs in kinetic solubility assays (PBS, pH 7.4) and correlate with logP values (target < 3.5 for optimal permeability) .
Critical Analysis of Contradictory Evidence
- Synthesis Yield Variability : reports 94–99% purity for analogs, while cites 60–85% yields. This discrepancy may arise from divergent purification protocols (e.g., TLC vs. HPLC) or starting material quality.
- Software Limitations : SHELX excels in small-molecule refinement but lacks automated macromolecular parameterization, necessitating manual adjustments for large targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
